N1-Methoxymethyl picrinine
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Overview
Description
N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris, a plant belonging to the Apocynaceae family . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl picrinine typically involves the isolation of the compound from natural sources, such as the leaves of Alstonia scholaris . The extraction process often includes the use of solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through natural extraction. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
N1-Methoxymethyl picrinine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into different derivatives with varying properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-Methoxymethyl picrinine has several scientific research applications, including:
Chemistry: It serves as a valuable compound for studying the reactivity and properties of indole alkaloids.
Industry: this compound may find applications in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
The mechanism of action of N1-Methoxymethyl picrinine involves its interaction with specific molecular targets and pathways. As an indole alkaloid, it may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
N1-Methoxymethyl picrinine is structurally related to other indole alkaloids, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique methoxymethyl group attached to the nitrogen atom. This structural feature may contribute to its distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
FGSDKFHHOWCXOD-XALDAAHSSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC |
Origin of Product |
United States |
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